molecular formula C16H12ClFN4O B11205502 1-(4-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

1-(4-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11205502
M. Wt: 330.74 g/mol
InChI Key: NZCVAFPIAGAPKY-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenyl and 4-fluorobenzyl as the primary starting materials.

    Formation of Triazole Ring: The triazole ring is formed through a cycloaddition reaction, commonly known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the use of azides and alkynes under copper-catalyzed conditions.

    Amidation: The final step involves the amidation of the triazole ring with a carboxylic acid derivative to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring or the phenyl rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for designing new compounds with desired properties.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It can be used to investigate the mechanisms of various biological processes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its triazole ring is known for its antimicrobial, antifungal, and anticancer activities.

    Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring plays a crucial role in this interaction, as it can form hydrogen bonds and other non-covalent interactions with the target molecules. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    This compound: This compound has similar structural features but may differ in its biological activity and chemical reactivity.

    This compound:

    This compound: This compound may have different substituents on the triazole ring, leading to variations in its properties.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H12ClFN4O

Molecular Weight

330.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C16H12ClFN4O/c17-12-3-7-14(8-4-12)22-10-15(20-21-22)16(23)19-9-11-1-5-13(18)6-2-11/h1-8,10H,9H2,(H,19,23)

InChI Key

NZCVAFPIAGAPKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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